Perindopril-d4 t-Butylamine Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Perindopril-d4 t-Butylamine Salt is a deuterium-labeled angiotensin-converting enzyme (ACE) inhibitor. It is a white crystalline powder used primarily as an antihypertensive agent. The compound works by inhibiting the enzyme responsible for the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril-d4 t-Butylamine Salt involves the incorporation of deuterium atoms into the perindopril molecule. The process typically starts with the synthesis of perindopril, followed by the introduction of deuterium atoms. The final step involves the formation of the t-butylamine salt. The reaction conditions often include the use of organic solvents and catalysts to facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Perindopril-d4 t-Butylamine Salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound back to its precursor forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield perindoprilat, the active metabolite of perindopril, while reduction may regenerate the parent compound .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Perindopril-d4 t-butylamine salt retains the pharmacological properties of perindopril, primarily its ability to inhibit ACE. This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing cardiac workload. The compound is utilized in various clinical settings:

- Hypertension Management : Perindopril-d4 is effective in managing essential hypertension. Studies have shown its efficacy in lowering systolic and diastolic blood pressure in various populations, including those with comorbid conditions such as diabetes and renal impairment .

- Heart Failure Treatment : The compound is indicated for patients with symptomatic heart failure, improving hemodynamics and exercise capacity .

- Coronary Artery Disease : Perindopril-d4 is used to reduce cardiovascular mortality and nonfatal myocardial infarction in patients with stable coronary artery disease .

Drug Stability Studies

Research has focused on the stability of this compound under various environmental conditions. Stability studies indicate that this salt form exhibits improved stability compared to other salts of perindopril, such as perindopril arginine. For instance, it has been shown that the shelf life of perindopril-d4 t-butylamine can be extended significantly under extreme climatic conditions .

Bioequivalence Studies

Bioequivalence studies involving this compound have been conducted to assess its pharmacokinetic profile compared to non-deuterated forms. Such studies are crucial for understanding how deuteration affects drug metabolism and efficacy .

Formulation Development

The formulation of this compound into various dosage forms is an area of active research:

- Solid Dosage Forms : Development of tablets and capsules that incorporate this salt has been explored to enhance patient compliance and drug delivery efficiency .

- Novel Packaging Solutions : Innovations in packaging have been studied to improve the stability and user-friendliness of perindopril formulations, such as high-density polyethylene canisters designed for diverse climatic conditions .

Clinical Trials

Several clinical trials have evaluated the effects of this compound on cardiovascular outcomes:

- EUROPA Study : This pivotal trial demonstrated that perindopril significantly reduces the risk of cardiovascular events in patients with stable coronary artery disease, highlighting its importance in long-term management strategies .

- ASCOT-BLA Trial : This study compared the combination therapy of amlodipine and perindopril against traditional therapies, showing superior outcomes in terms of mortality and morbidity among participants .

Comparative Stability Analysis

The following table summarizes the stability characteristics of different salts of perindopril:

| Salt Form | Stability (Shelf Life) | Key Findings |

|---|---|---|

| Perindopril-d4 t-butylamine | 3 years | Superior stability under extreme conditions |

| Perindopril arginine | 2 years | Less stable compared to t-butylamine |

| Perindopril erbumine | Variable | Stability affected by environmental factors |

Mecanismo De Acción

Perindopril-d4 t-Butylamine Salt exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, the compound lowers blood pressure and decreases the workload on the heart. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparación Con Compuestos Similares

Similar Compounds

Perindopril Erbumine: Another salt form of perindopril with similar antihypertensive properties.

Perindopril Arginine: A more stable form of perindopril with a longer shelf life.

Enalapril: Another ACE inhibitor used for similar indications

Uniqueness

Perindopril-d4 t-Butylamine Salt is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential .

Actividad Biológica

Perindopril-d4 t-Butylamine Salt is a deuterium-labeled derivative of perindopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. The introduction of deuterium atoms enhances the compound's stability and allows for precise tracking in pharmacokinetic studies, making it a valuable tool in cardiovascular research.

Perindopril-d4 functions primarily as an ACE inhibitor, which inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:

- Vasodilation : Reducing blood vessel constriction.

- Decreased Blood Pressure : Lowering systemic vascular resistance.

- Reduced Cardiac Workload : Beneficial for patients with heart failure.

By modulating the renin-angiotensin-aldosterone system (RAAS), perindopril-d4 contributes to improved cardiovascular outcomes and decreased morbidity associated with hypertension and heart disease .

Pharmacokinetics and Metabolism

The pharmacokinetics of Perindopril-d4 allow researchers to study its absorption, distribution, metabolism, and excretion (ADME) in detail. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Cmax (ng/ml) | 61.2 ± 18.4 |

| tmax (h) | 0.67 (0.5-1.0) |

| t1/2 (h) | 1.0 ± 0.1 |

| AUC0-t (ng.h/ml) | 82.8 ± 26.8 |

| AUC0-∞ (ng.h/ml) | 83.9 ± 26.9 |

These values indicate that perindopril is rapidly absorbed following oral administration, achieving peak plasma concentrations within an hour . The presence of deuterium allows researchers to differentiate between the labeled and unlabeled forms in biological samples, facilitating more accurate pharmacokinetic studies .

Case Studies and Research Findings

Recent studies have focused on the biological activity and safety profile of this compound:

- Toxicology Studies : A 13-week study in rats showed no significant adverse effects associated with perindopril administration, indicating a favorable safety profile .

- Clinical Trials : In clinical settings, perindopril has demonstrated significant reductions in diastolic blood pressure compared to placebo and other antihypertensive agents. For instance, one study reported a mean reduction in seated diastolic blood pressure (DBP) of -6.3 mm Hg when compared to standard doses of perindopril .

- Pharmacokinetic Comparisons : A comparative study between perindopril-d4 and its non-labeled counterpart showed similar efficacy but enhanced tracking capabilities due to deuterium labeling .

Applications in Research

The unique properties of Perindopril-d4 make it especially useful for:

- Pharmacokinetic Studies : Understanding how the drug behaves in biological systems.

- Drug Development : Evaluating new formulations or combinations with other antihypertensives.

- Clinical Research : Investigating long-term effects on cardiovascular health.

Propiedades

IUPAC Name |

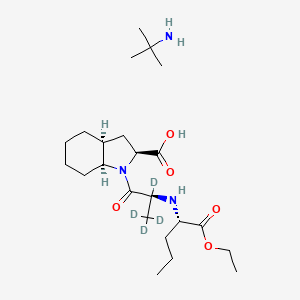

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14-,15-,16-;/m0./s1/i3D3,12D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNMDWMQHSMDDE-LJPFWORXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC.CC(C)(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.